2-Chloro-5-fluoro-4-nitrobenzoic acid
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Overview
Description
2-Chloro-5-fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4 and a molecular weight of 219.55 g/mol . It is a white to orange to green powder or crystal that is soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
2-Chloro-5-fluoro-4-nitrobenzoic acid can be synthesized through the fluorination and chlorination of nitrobenzoic acid . The preparation involves the hydrolysis of a precursor compound in an acidic medium, such as hydrochloric acid, at elevated temperatures (80-120°C) to yield the desired product . Industrial production methods often involve recrystallization from a mixed solvent of methanol and water to achieve high purity and yield .
Chemical Reactions Analysis
2-Chloro-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . The major products formed from these reactions include substituted benzoic acids and their derivatives .
Scientific Research Applications
2-Chloro-5-fluoro-4-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of antifungal agents like Albaconazole.
Industry: The compound is utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include the inhibition of fungal cell wall synthesis, making it effective as an antifungal agent .
Comparison with Similar Compounds
2-Chloro-5-fluoro-4-nitrobenzoic acid can be compared with similar compounds such as:
2-Chloro-4-fluoro-5-nitrobenzoic acid: Similar in structure but with different substitution patterns.
4-Chloro-2-fluoro-5-nitrobenzoic acid: Another structural isomer with different chemical properties.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains additional chlorine atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in pharmaceuticals and industrial processes .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUZKEKXMXCKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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